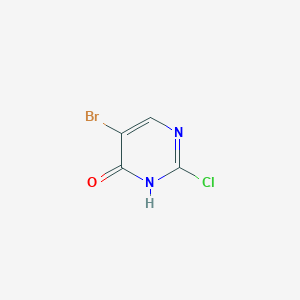

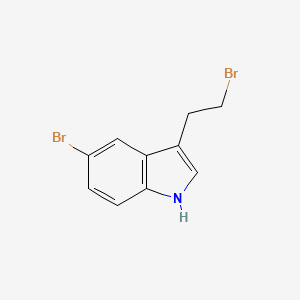

![molecular formula C18H14ClN3O2 B2752960 ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate CAS No. 116989-57-2](/img/structure/B2752960.png)

ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is a chemical compound with the molecular formula C18H14ClN3O2. It has an average mass of 339.776 Da and a monoisotopic mass of 339.077454 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin . Another study reported the synthesis of five novel dyes based on the indolo[2,3-b]quinoxaline skeleton, derived from anthraquinone, through a cyclo-condensation reaction .Wissenschaftliche Forschungsanwendungen

Quantum Chemical Calculations for Corrosion Inhibition

Ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate and similar quinoxaline derivatives have been studied for their corrosion inhibition properties. Quantum chemical calculations based on the DFT method showed that these compounds could effectively inhibit copper corrosion in nitric acid media. The relationship between the molecular structure of quinoxalines and their inhibition efficiency was established, highlighting the potential of these compounds in corrosion protection applications (Zarrouk et al., 2014).

Cyclisation Mechanisms in Organic Synthesis

Research into the cyclisation mechanisms of indolo oxime ethers to form ethyl (9,11-dimethoxy indolo[2,3-c]quinoline-6-carboxylates) provides insight into the synthesis of complex organic molecules. The study used 1H NMR spectroscopy to determine that the reaction proceeds through an electrocyclic mechanism, emphasizing the role of the ester moiety in this process (Clayton et al., 2007).

Enhancement of Synthesis Processes

Microwave irradiation has been shown to promote the regioselective synthesis of 6H-indolo[2,3-b]quinoxalines, including ethyl indolo[2,3-b]quinoxaline-6-acetate, through condensation processes. This method offers an efficient pathway for the preparation of these compounds, which can be further modified for various applications (Ashry et al., 2005).

Antimicrobial and Larvicidal Activities

Studies have also explored the biological activities of quinoxaline derivatives. For instance, succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates showed significant antimicrobial properties. These findings suggest potential applications in developing new antimicrobial agents (Ahmed et al., 2006).

Synthesis and Characterization for Antiviral Agents

Ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate and related compounds have been synthesized and tested for antiviral activity against various viruses. This research highlights the potential of quinoxaline derivatives as antiviral agents, providing a foundation for further drug development (Elzahabi, 2017).

Zukünftige Richtungen

Given the wide range of biological properties exhibited by indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . These compounds have potential to be used as n-type materials for optoelectronic devices .

Wirkmechanismus

Target of Action

The primary target of ethyl (9-chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate is DNA . This compound is an analogue of a natural cytotoxic agent, ellipticine, isolated from Ochrosia elliptica, which is capable of non-covalent binding to a DNA molecule .

Mode of Action

The compound interacts with its target, DNA, through non-covalent binding . This interaction can lead to changes in the DNA structure, affecting the normal functioning of the cell .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis . It’s also worth noting that the compound has shown high activity against herpes simplex virus type 1, chickenpox virus, and cytomegalovirus .

Result of Action

The compound’s action results in the disruption of normal cellular processes, leading to cell death . It exhibits cytotoxic effects against various types of cancer, except for Burkitt lymphoma, which is viral . Moreover, it has shown antiviral activity against several viruses .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents at certain positions can affect the yield of the reaction products . To reduce the competing reaction rate, certain reactions were carried out at 40°C in the presence of equivalent amounts of potassium carbonate .

Eigenschaften

IUPAC Name |

ethyl 2-(9-chloroindolo[3,2-b]quinoxalin-6-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c1-2-24-16(23)10-22-15-8-7-11(19)9-12(15)17-18(22)21-14-6-4-3-5-13(14)20-17/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOCXDIEYCAEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[1-(5-Chlorothiophen-2-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2752879.png)

![N-[(4-Methoxynaphthalen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2752881.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2752884.png)

![N-(4-chlorobenzyl)-2-(1,5-dioxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2752886.png)

![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2752887.png)

![2-[2-(4-methoxyphenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2752889.png)

![1-[4-(6-Ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2752895.png)

![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2752897.png)

![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)